

Technical Guide: Physicochemical Properties of 5-(Trifluoromethyl)-1H-indazol-3-amine

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Compound of Interest

Compound Name: 5-(Trifluoromethyl)-1H-indazol-3-amine

Cat. No.: B1293762

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Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(Trifluoromethyl)-1H-indazol-3-amine (CAS No: 2250-53-5) is a heterocyclic aromatic organic compound featuring an indazole core structure.^[1] The presence of a trifluoromethyl group at the 5-position significantly influences its electronic properties and lipophilicity, while the amino group at the 3-position provides a key site for chemical modification.^[1] These structural features make it a valuable building block in medicinal chemistry and materials science, particularly in the development of novel therapeutic agents.^[1] This document provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a logical workflow for its synthesis.

Core Physicochemical Properties

The key physicochemical data for **5-(Trifluoromethyl)-1H-indazol-3-amine** are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems, including solubility, reactivity, and pharmacokinetic profiles.

Property	Value	Reference
CAS Number	2250-53-5	[2] [3]
Molecular Formula	C ₈ H ₆ F ₃ N ₃	[2] [3]
Molecular Weight	201.15 g/mol	[1] [4]
Physical State	Faint brown crystalline solid	[1]
Melting Point	122-123 °C	[2]
Boiling Point	358.5 °C at 760 mmHg	[2]
Density	1.536 g/cm ³	[2]
Flash Point	170.6 °C	[2]
Refractive Index	1.617	[2]

Experimental Protocols

The following sections detail standard methodologies for determining the key physicochemical properties of organic compounds like **5-(Trifluoromethyl)-1H-indazol-3-amine**.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[\[5\]](#)

Protocol: Capillary Method[\[6\]](#)[\[7\]](#)

- **Sample Preparation:** A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[\[7\]](#)
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[\[6\]](#) This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).

- Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the anticipated melting point. Constant stirring of the oil bath is necessary to ensure uniform temperature distribution.[6]
- Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[7] The melting point is reported as the range T1-T2. For accuracy, an initial rapid determination can be performed to find an approximate range, followed by at least two careful, slower determinations.

Solubility Determination

Solubility provides insight into a compound's polarity and the types of intermolecular forces it can form, guiding the selection of appropriate solvents for reactions, purification, and formulation.[8]

Protocol: Qualitative Solubility Testing[9][10]

- Initial Water Solubility Test: Place approximately 25 mg of the compound into a test tube and add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[9] Observe if the compound dissolves completely, partially, or not at all. If the compound is water-soluble, its effect on litmus or pH paper should be tested to determine if it is acidic, basic, or neutral.[10][11]
- Acid/Base Solubility Tests (for water-insoluble compounds):
 - 5% NaOH Test: To a fresh 25 mg sample, add 0.75 mL of 5% aqueous NaOH. Solubility indicates the presence of an acidic functional group.[9][11]
 - 5% NaHCO₃ Test: To a fresh 25 mg sample, add 0.75 mL of 5% aqueous NaHCO₃. Solubility suggests a strongly acidic group, such as a carboxylic acid.[10]
 - 5% HCl Test: To a fresh 25 mg sample, add 0.75 mL of 5% aqueous HCl. Solubility indicates the presence of a basic functional group, such as an amine.[9][11]
- Organic Solvent Test: Test the compound's solubility in an organic solvent like diethyl ether or hexane by adding 0.75 mL of the solvent to 25 mg of the compound and observing

miscibility.[\[8\]](#)[\[9\]](#)

- Recording: Results are recorded as "soluble," "partially soluble," or "insoluble" for each solvent system.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of a substance's acidity or basicity in a specific solvent. It is fundamental for understanding a molecule's charge state at a given pH, which affects its solubility, membrane permeability, and receptor-binding interactions.

Protocol: Potentiometric Titration[\[12\]](#)

- Sample Preparation: A precise amount (milligram scale) of the pure compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility. [\[12\]](#) The solution must be free of carbonate.[\[12\]](#)
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.
- Data Analysis: The pH is plotted against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

Alternative Protocol: NMR Spectroscopy[\[13\]](#)[\[14\]](#)

The chemical shifts of NMR-active nuclei adjacent to acidic or basic sites change depending on the protonation state.[\[14\]](#) By measuring these chemical shifts over a range of pH values and plotting them against pH, a sigmoidal curve is generated. The inflection point of this curve corresponds to the pKa value.[\[14\]](#) This method can be advantageous for determining the pKa of specific functional groups within a molecule.[\[14\]](#)

LogP Determination

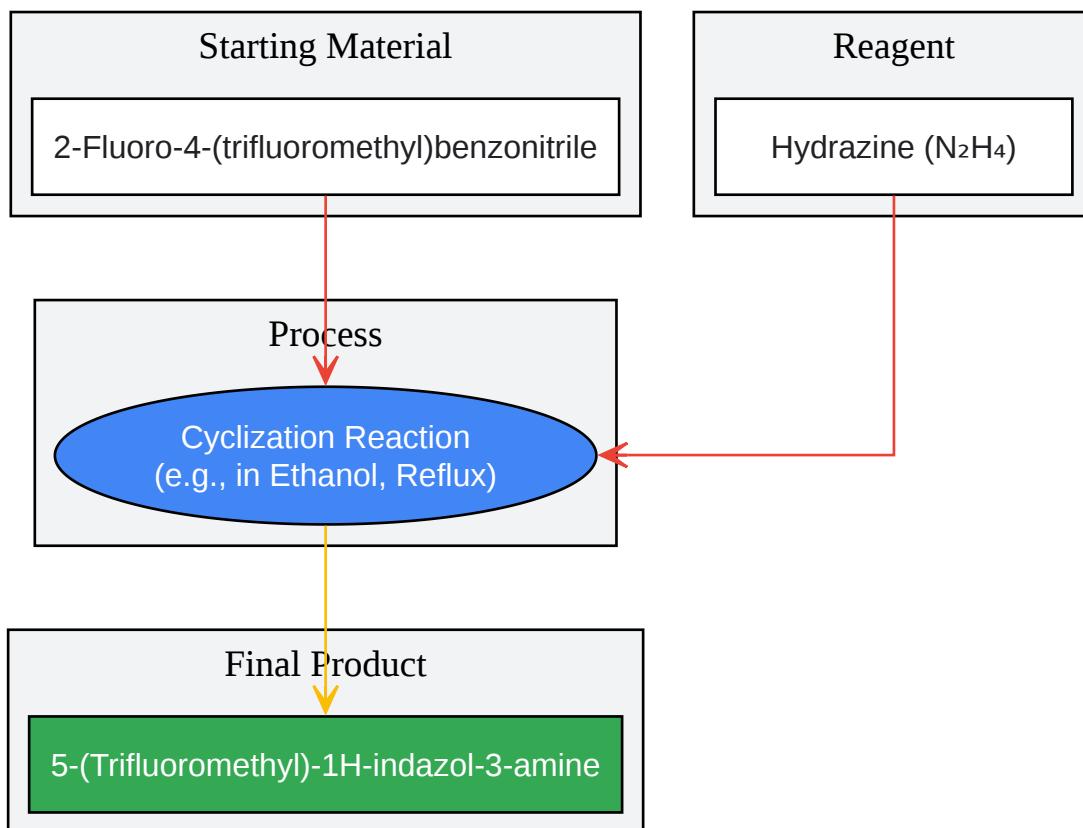
The logarithm of the partition coefficient (LogP) quantifies a compound's lipophilicity by measuring its distribution between an immiscible organic solvent (typically n-octanol) and an aqueous phase.[\[15\]](#) It is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Shake-Flask Method[16][17]

- Phase Preparation: Prepare n-octanol saturated with water and water (typically a buffer at pH 7.4) saturated with n-octanol.[17]
- Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel in a defined volume ratio (e.g., 1:1).
- Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached. The phases are then allowed to separate completely.[16]
- Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[16]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[15]

Synthesis Workflow

The synthesis of 3-aminoindazoles can be achieved through various routes. A common and efficient method involves the cyclization of an ortho-fluorobenzonitrile derivative with hydrazine. The following diagram illustrates a plausible synthetic pathway for **5-(Trifluoromethyl)-1H-indazol-3-amine**.



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Caption: Plausible synthetic route to **5-(Trifluoromethyl)-1H-indazol-3-amine**.

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